Methyl dithiophenylacetate

Description

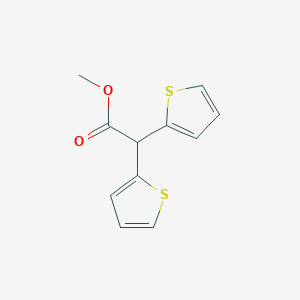

Methyl dithiophenylacetate is a dithioester compound characterized by the replacement of oxygen atoms in the traditional ester group with sulfur atoms, resulting in the structure R-C(=S)-S-R'. This substitution confers unique reactivity, particularly in thiophilic addition reactions and participation in Diels-Alder cycloadditions . The compound's sulfur-rich structure enhances its nucleophilicity and stability under specific conditions, making it valuable in synthetic organic chemistry for constructing sulfur-containing analogs of carbohydrates and ketene dithioacetals .

Properties

Molecular Formula |

C11H10O2S2 |

|---|---|

Molecular Weight |

238.3 g/mol |

IUPAC Name |

methyl 2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C11H10O2S2/c1-13-11(12)10(8-4-2-6-14-8)9-5-3-7-15-9/h2-7,10H,1H3 |

InChI Key |

HZUKZELWMDCYOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CS1)C2=CC=CS2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Methyl dithiophenylacetate undergoes nucleophilic substitution at the carbonyl carbon. The sulfur atom’s electron-donating capacity enhances the electrophilicity of the carbonyl, facilitating attacks by nucleophiles such as alcohols and amines.

-

Reaction with alcohols : Forms esters under acidic or basic catalysis.

Example: -

Reaction with amines : Produces amides.

Example:

Kinetic studies indicate second-order kinetics, consistent with a bimolecular mechanism involving both the thioester and nucleophile.

Oxidation Reactions

The methylthio groups () are susceptible to oxidation, yielding sulfoxides or sulfones depending on the oxidizing agent and conditions.

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Sulfoxide | Mild, RT | 60–75 | |

| Sulfone | RT, 12 h | 85–90 |

These reactions are critical for modifying the electronic properties of the compound.

Reduction Reactions

Reduction of the thioester bond with agents like produces thiols:

The reaction proceeds via cleavage of the C–S bond, with the reducing agent attacking the electrophilic carbonyl carbon.

Transesterification and Thiol Exchange

This compound participates in sulfur-transfer reactions:

-

Transesterification : Exchange of the methylthio group with other thiols under basic conditions.

Example: -

Thiol-disulfide exchange : Observed in reactions with disulfides, forming mixed disulfide products .

Radical-Mediated Reactions

Computational studies suggest that this compound can engage in radical pathways under specific conditions. For example, hydrogen abstraction at the methylene carbon () by thiyl radicals (e.g., from cysteine residues) forms intermediate radicals, which may undergo decarboxylation or recombination (see DFT energetics in Table 1) .

Table 1: DFT-Computed Energetics for Radical Pathways

| Step | Energy Barrier (kcal/mol) |

|---|---|

| H-atom abstraction | +0.8 |

| Decarboxylation/protonation | +28.0 |

| H-atom transfer to regenerate | +5.2 |

Comparison with Similar Compounds

Oxygen-Containing Esters: Methyl Phenylacetate

Methyl phenylacetate (C₆H₅CH₂COOCH₃) is an oxygen-based ester widely used in fragrances due to its honey-like odor . Key differences include:

- Reactivity : Unlike methyl dithiophenylacetate, methyl phenylacetate lacks sulfur atoms, limiting its participation in thiophilic reactions. It primarily undergoes hydrolysis or transesterification.

- Applications : Methyl phenylacetate is a precursor in pharmaceuticals (e.g., amphetamines) , whereas this compound is utilized in synthesizing sulfur-rich heterocycles .

Table 1 : Comparison of Key Properties

Phosphonate Esters: Methyl Diethylphosphonoacetate

Methyl diethylphosphonoacetate (CH₃CO-P(O)(OEt)₂) replaces sulfur with a phosphonate group, altering its electronic and steric profile :

Substituted Phenylacetates

- Methyl 2,4-Dibromo-3,5-difluorophenylacetate : Halogen substituents enhance electrophilicity, favoring cross-coupling reactions . In contrast, this compound’s sulfur atoms promote nucleophilic attack.

- Methyl Cyclohexylphenylglycolate : The cyclohexyl group introduces steric hindrance, reducing reactivity compared to the planar aromatic system of this compound .

Table 2 : Substituent Effects on Reactivity

Thiophene-Based Esters: Methyl 2-Thienyl Acetate

Methyl 2-thienyl acetate (C₇H₈O₂S) contains a thiophene ring, which differs from the phenyl group in this compound :

- Electronic Properties : The thiophene’s aromaticity and electron-rich sulfur enhance conjugation, affecting UV absorption and catalytic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.